molecular formula C10H14O B1582011 (R)-4-Phenylbutan-2-ol CAS No. 39516-03-5

(R)-4-Phenylbutan-2-ol

Cat. No.: B1582011
CAS No.: 39516-03-5
M. Wt: 150.22 g/mol
InChI Key: GDWRKZLROIFUML-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Phenyl-2-butanol is an organic compound with the molecular formula C10H14O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-4-Phenyl-2-butanol can be synthesized through several methods. One common approach involves the reduction of ®-4-Phenyl-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of ®-4-Phenyl-2-butanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method ensures high enantioselectivity and yield, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: ®-4-Phenyl-2-butanol can be oxidized to ®-4-Phenyl-2-butanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to ®-4-Phenyl-2-butane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products Formed:

    Oxidation: ®-4-Phenyl-2-butanone.

    Reduction: ®-4-Phenyl-2-butane.

    Substitution: ®-4-Phenyl-2-butyl chloride.

Scientific Research Applications

®-4-Phenyl-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving chiral recognition and enantioselective processes.

    Industry: ®-4-Phenyl-2-butanol is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ®-4-Phenyl-2-butanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s chiral nature allows it to selectively bind to certain molecular targets, influencing pathways involved in metabolism or signal transduction.

Comparison with Similar Compounds

  • (S)-4-Phenyl-2-butanol
  • 4-Phenyl-2-butanone
  • 4-Phenyl-2-butane

Comparison: ®-4-Phenyl-2-butanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-4-Phenyl-2-butanol. The presence of the hydroxyl group distinguishes it from 4-Phenyl-2-butanone and 4-Phenyl-2-butane, affecting its reactivity and applications.

Properties

IUPAC Name

(2R)-4-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWRKZLROIFUML-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032067
Record name (R)-1-Methyl-3-phenylpropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39516-03-5
Record name 4-Phenyl-2-butanol, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039516035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-1-Methyl-3-phenylpropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PHENYL-2-BUTANOL, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R10Q45I3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

RuClCp* (cod) (3.8 mg, 0.01 mmol), KOH (0.04 mmol), 2,2′-bipyridyl (3.1 mg, 0.02 mmol) and benzalacetone (730.95 mg, 5.0 mmol) were dissolved into 10 ml of 2-propanol, and deaerated by argon substitution, after which the total amount of the resulting mixture was transferred into a 100-milliliter metallic autoclave. Hydrogen was then charged to a predetermined pressure (50 atm), and the reaction was started at room temperature (28° C.). After the reaction solution was stirred for 3 hours, the reaction pressure was brought back to atmospheric pressure, and the reaction products, 4-phenyl-2-butanone (yield 19.8%) and 4-phenyl-2-butanol (yield 80.2%), were identified and determined by TLC monitor (silica gel: n-hexane/ethyl acetate=4/1) and gas chromatography of the reaction solution.
[Compound]
Name
RuClCp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.04 mmol
Type
reactant
Reaction Step One
Quantity
3.1 mg
Type
reactant
Reaction Step One
Quantity
730.95 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
19.8%
Yield
80.2%

Synthesis routes and methods IV

Procedure details

Benzylacetone (7.5 mL, 50 mmol) was dissolved in ethanol (50 mL) and cooled to 0° C. Sodium borohydride (1.89 g, 50 mmol, 1 equiv.) was added. The mixture was stirred and allowed to warm to room temperature overnight. All of the starting material was gone by tlc analysis, so the mixture was poured into water (50 mL) and ether (50 mL). The layers were separated and the aqueous layer was extracted with ether (2×25 mL). The organic layers were combined and concentrated. The resulting aqueous residue was poured into ether (50 mL). The organic layer was removed, dried (MgSO4), and concentrated to provide 1c (6.86 g; 91%). 1H nmr (300 MHz, CDCl3): 7.38-7.15 (5H, m); 3.85 (1H, m(6), J=6.17 Hz); 2.82-2.61 (2H, m); 1.79 (2H, q, J=7.12 Hz); 1.421 (1H, s); 1.236 (3H, d, J=6.09 Hz). IR (neat film, cm-1): 3250 (b); 2900 (b). EIMS (m/e): 150 (M+).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Yield
91%

Synthesis routes and methods V

Procedure details

This reaction was performed as in Example 1 with bis(cyclooctadienyl)rhodium tetrafluoroborate (20 mg; 0.05 mmol; 0.02 equiv), R,R-1,2-bis(2,5-dimethylphospholano)benzene (6, R"=CH3 ; 18 mg; 0.06 mmol; 0.024 equiv) and 4-phenylbut-1-en-2-yl acetate (476 mg; 2.5 mmol) in 20 mL of degassed THF until hydrogen uptake ceased (1.5 h) to afford 0.51 g of crude product. 1H NMR analysis indicated 4-phenyl-2-butyl acetate as the sole product, and chiral GC analysis and comparison to racemate indicated 77% ee for 4-phenyl-2-butyl acetate. Base hydrolysis afforded 4-phenyl-2-butanol, [α]D25 -12.0° (c 2.115, CHCl3), which indicates the (R) configuration when compared with the known rotation ([α]D +13.5° (c 2.1, CHCl3)) for the (S) enantiomer.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
R,R-1,2-bis(2,5-dimethylphospholano)benzene
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
476 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
bis(cyclooctadienyl)rhodium tetrafluoroborate
Quantity
20 mg
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Phenylbutan-2-ol
Reactant of Route 2
(R)-4-Phenylbutan-2-ol
Reactant of Route 3
Reactant of Route 3
(R)-4-Phenylbutan-2-ol
Reactant of Route 4
Reactant of Route 4
(R)-4-Phenylbutan-2-ol
Reactant of Route 5
Reactant of Route 5
(R)-4-Phenylbutan-2-ol
Reactant of Route 6
(R)-4-Phenylbutan-2-ol
Customer
Q & A

Q1: What makes the production of (R)-4-Phenyl-2-butanol using Lactobacillus kefiri P2 significant compared to other methods?

A1: The research highlights the production of (R)-4-Phenyl-2-butanol, a precursor for antihypertensive and anti-epileptic drugs, using Lactobacillus kefiri P2 as a whole-cell biocatalyst []. This method stands out for its high efficiency, achieving 99% conversion of the starting ketone with 91% enantiomeric excess (ee) for the desired (R)-enantiomer []. The study emphasizes that this biocatalytic approach offers a "cheap, clean and eco-friendly process for production of chiral carbinols compared to chemical processes" [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.